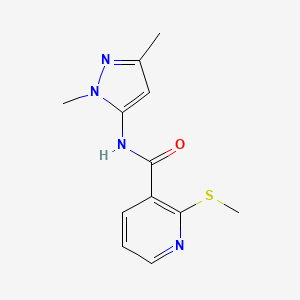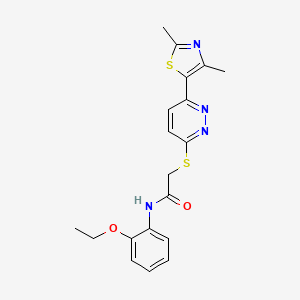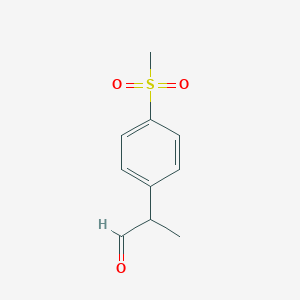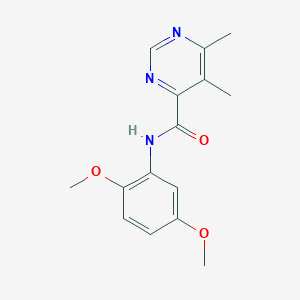
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide is a chemical compound characterized by its unique structure, which includes a phenyl group, a trimethylpyrazolyl group, and an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4,5-trimethylpyrazol-3-amine with phenylacetic acid chloride in the presence of a suitable base, followed by sulfonation to introduce the ethenesulfonamide group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylquinone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylquinone
Reduction: (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethanamine
Substitution: Various substituted sulfonamides
Scientific Research Applications
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule in biological assays, contributing to the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound's unique properties make it suitable for use in material science, such as in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its anticancer properties may be attributed to its ability to interfere with cell proliferation and apoptosis pathways.
Comparison with Similar Compounds
(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide can be compared to other similar compounds, such as:
Phenylsulfonamide derivatives: These compounds share the phenylsulfonamide moiety but differ in their pyrazolyl groups.
Pyrazole-based compounds: These compounds have similar pyrazolyl groups but lack the phenyl and sulfonamide functionalities.
Ethenesulfonamide derivatives: These compounds contain the ethenesulfonamide group but differ in their aromatic and pyrazolyl substituents.
The uniqueness of this compound lies in its combination of the phenyl, trimethylpyrazolyl, and ethenesulfonamide groups, which contribute to its diverse biological and chemical properties.
Properties
IUPAC Name |
(E)-2-phenyl-N-(2,4,5-trimethylpyrazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-12(2)15-17(3)14(11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKHSRIOKKVJB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(furan-2-amido)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2898122.png)
![4-[(3,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2898123.png)

![N-(2-carbamoylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2898126.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)




![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2898138.png)

